molecular formula C6H5NO4 B1423872 4,6-Dihydroxypyridine-2-carboxylic acid CAS No. 27347-88-2

4,6-Dihydroxypyridine-2-carboxylic acid

Cat. No.: B1423872
CAS No.: 27347-88-2
M. Wt: 155.11 g/mol
InChI Key: XLVJKDXPBUHZLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydroxypyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5NO4 and a molecular weight of 155.11 g/mol It is characterized by the presence of two hydroxyl groups at the 4 and 6 positions and a carboxylic acid group at the 2 position on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxypyridine-2-carboxylic acid typically involves the hydroxylation of pyridine derivatives. One common method is the reaction of 2,4,6-trichloropyridine with sodium hydroxide, followed by acidification to yield the desired product . The reaction conditions often include elevated temperatures and the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxypyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,6-Dihydroxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dihydroxypyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where precise interactions with biological targets or specific chemical transformations are required .

Properties

IUPAC Name

4-hydroxy-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-3-1-4(6(10)11)7-5(9)2-3/h1-2H,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVJKDXPBUHZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dihydroxypyridine-2-carboxylic acid
Reactant of Route 2
4,6-Dihydroxypyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,6-Dihydroxypyridine-2-carboxylic acid
Reactant of Route 4
4,6-Dihydroxypyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,6-Dihydroxypyridine-2-carboxylic acid
Reactant of Route 6
4,6-Dihydroxypyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.